Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate
Overview
Description
Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate is a chemical compound with the molecular formula C11H10F3NO3. It is characterized by the presence of a trifluoromethyl group, a formyl group, and a phenylalanine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate typically involves the reaction of 3,3,3-trifluoro-2-phenylalanine with formic acid and methanol. The reaction is carried out under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows: [ \text{3,3,3-trifluoro-2-phenylalanine} + \text{formic acid} + \text{methanol} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity and specificity. The formyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Methyl 3,3,3-trifluoro-2-phenylalaninate: Lacks the formyl group, resulting in different reactivity and applications.
Methyl 3,3,3-trifluoro-2-oxopropanoate: Contains a keto group instead of the phenylalanine derivative, leading to distinct chemical properties.
Uniqueness: Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate is unique due to the combination of the trifluoromethyl group, formyl group, and phenylalanine derivative. This combination imparts specific electronic and steric properties, making it valuable in various applications .
Properties
IUPAC Name |
methyl (2S)-3,3,3-trifluoro-2-formamido-2-phenylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-18-9(17)10(15-7-16,11(12,13)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFZBKZEKWBFJE-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@](C1=CC=CC=C1)(C(F)(F)F)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139366 | |
Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-50-6 | |
Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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